molecular formula C5HBr3O2 B14161465 2,2,4-Tribromocyclopent-4-ene-1,3-dione CAS No. 89283-08-9

2,2,4-Tribromocyclopent-4-ene-1,3-dione

Cat. No.: B14161465
CAS No.: 89283-08-9
M. Wt: 332.77 g/mol
InChI Key: OBBOEIUDAVOMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Tribromocyclopent-4-ene-1,3-dione is a halogenated organic compound known for its unique structure and reactivity This compound is characterized by the presence of three bromine atoms attached to a cyclopentene ring, which also contains two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Tribromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated through crystallization or distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Tribromocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated cyclopentene derivatives .

Scientific Research Applications

2,2,4-Tribromocyclopent-4-ene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,4-Tribromocyclopent-4-ene-1,3-dione exerts its effects involves the interaction of its bromine atoms with various molecular targets. The compound can generate reactive intermediates, such as radicals, which can interact with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form radicals is a key aspect of its reactivity .

Comparison with Similar Compounds

  • 2,2,4,4-Tetrabromocyclopent-4-ene-1,3-dione
  • 2,2,4-Trichlorocyclopent-4-ene-1,3-dione
  • 2,2,4-Trifluorocyclopent-4-ene-1,3-dione

Comparison: 2,2,4-Tribromocyclopent-4-ene-1,3-dione is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated and fluorinated analogs. The bromine atoms make it more reactive in substitution and radical formation reactions, which can be advantageous in certain applications .

Properties

CAS No.

89283-08-9

Molecular Formula

C5HBr3O2

Molecular Weight

332.77 g/mol

IUPAC Name

2,2,4-tribromocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5HBr3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H

InChI Key

OBBOEIUDAVOMFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(C1=O)(Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.